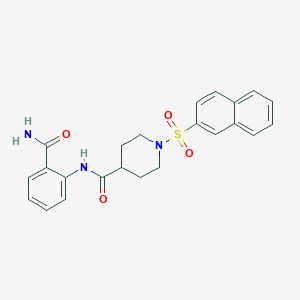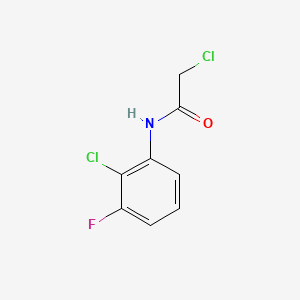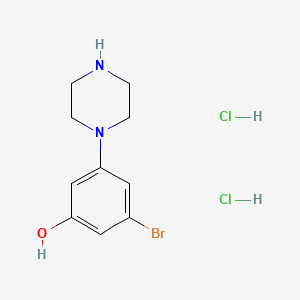
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide, also known as N-(2-phenylcarbamoyl)-4-(naphthalene-2-sulfonyl)piperidine-1-carboxamide, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
The mechanism of action of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also inhibits the aggregation of amyloid-beta peptides by binding to the peptide and preventing its aggregation. The hypoglycemic activity of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide is thought to be due to its ability to increase insulin secretion and improve insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the aggregation of amyloid-beta peptides, and exhibits hypoglycemic activity. Additionally, studies have shown that this compound exhibits anti-inflammatory and antioxidant activity, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its ability to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and exhibit hypoglycemic activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of its potential therapeutic applications for the treatment of other diseases, such as Parkinson's disease and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
合成法
The synthesis of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction of 2-aminobenzamide with piperidine-4-carboxylic acid, followed by the reaction of the resulting compound with naphthalene-2-sulfonyl chloride. The final product is obtained through the purification of the reaction mixture using column chromatography.
科学的研究の応用
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to exhibit hypoglycemic activity, making it a potential therapeutic agent for the treatment of diabetes.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c24-22(27)20-7-3-4-8-21(20)25-23(28)17-11-13-26(14-12-17)31(29,30)19-10-9-16-5-1-2-6-18(16)15-19/h1-10,15,17H,11-14H2,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVETQXNKFPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)



![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)